molecular formula C33H50N4 B12010804 1-(Octadecylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-(Octadecylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B12010804
M. Wt: 502.8 g/mol
InChI Key: QVCFNJYZRFIIEL-UHFFFAOYSA-N
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Description

1-(Octadecylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of pyrido[1,2-a]benzimidazoles. This compound is characterized by its unique structure, which includes an octadecylamino group, a propyl chain, and a carbonitrile group attached to the pyrido[1,2-a]benzimidazole core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Octadecylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves a multi-step process:

    Formation of the Pyrido[1,2-a]benzimidazole Core: This step usually involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone to form the benzimidazole ring. The reaction is often carried out in the presence of an acid catalyst under reflux conditions.

    Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base such as potassium carbonate.

    Attachment of the Octadecylamino Group: This step involves the nucleophilic substitution reaction where the octadecylamine reacts with the intermediate compound to form the desired product.

    Formation of the Carbonitrile Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Octadecylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(Octadecylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Octadecylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-3-methyl-1-(octadecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
  • 2-Ethyl-3-methyl-1-(octylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
  • 2-Benzyl-3-methyl-1-(3-toluidino)pyrido[1,2-a]benzimidazole-4-carbonitrile

Uniqueness

1-(Octadecylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C33H50N4

Molecular Weight

502.8 g/mol

IUPAC Name

1-(octadecylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C33H50N4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-25-35-32-26-28(22-4-2)29(27-34)33-36-30-23-19-20-24-31(30)37(32)33/h19-20,23-24,26,35H,3-18,21-22,25H2,1-2H3

InChI Key

QVCFNJYZRFIIEL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC1=CC(=C(C2=NC3=CC=CC=C3N12)C#N)CCC

Origin of Product

United States

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